molecular formula C8H7BrO2S B1292102 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide CAS No. 58401-27-7

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide

Cat. No. B1292102
CAS RN: 58401-27-7
M. Wt: 247.11 g/mol
InChI Key: HQODUVMOQFSMRS-UHFFFAOYSA-N
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Patent
US04219648

Procedure details

1,3-Dihydrobenzo[c]thiophene 2,2-dioxide, previously described, is brominated with 1 equivalent of bromine in carbon tetrachloride solution in the presence of iron [CA 84, 89930 (1976)] at reflux until the bromine color disappears to give 4-bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH2:3][S:2]1(=[O:11])=[O:10].[Br:12]Br>C(Cl)(Cl)(Cl)Cl.[Fe]>[Br:12][C:9]1[C:4]2[CH2:3][S:2](=[O:10])(=[O:11])[CH2:1][C:5]=2[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1S(CC2=C1C=CC=C2)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC=2CS(CC21)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.